
(2R)-1-(benzylideneamino)-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a benzylideneamino group attached to the first carbon, a phenoxy group attached to the third carbon, and a hydroxyl group attached to the second carbon of a propane backbone. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable halogenated propane derivative.
Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde intermediate.
Industrial Production Methods: Industrial production of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of chiral catalysts or chiral starting materials can ensure the production of the ®-enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylideneamino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Chemistry:
Synthesis of Chiral Compounds: ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol can be used as a chiral building block in the synthesis of other optically active compounds.
Catalysis: It can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can be used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Pharmacokinetics: Studies can be conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical or mechanical properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Cell surface receptors involved in signal transduction.
Comparaison Avec Des Composés Similaires
(S)-1-(Benzylideneamino)-3-phenoxypropan-2-ol: The enantiomer of the compound with the opposite configuration.
1-(Benzylideneamino)-3-phenoxypropan-2-ol: The racemic mixture containing both ®- and (S)-enantiomers.
1-(Benzylideneamino)-3-phenoxypropan-1-ol: A structural isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The ®-configuration provides specific optical activity and potential for enantioselective reactions.
Functional Groups: The combination of benzylideneamino, phenoxy, and hydroxyl groups offers unique reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(2R)-1-(benzylideneamino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H17NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-11,15,18H,12-13H2/t15-/m1/s1 |
Clé InChI |
LTIABFFHXDWZHJ-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=NC[C@H](COC2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C=NCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


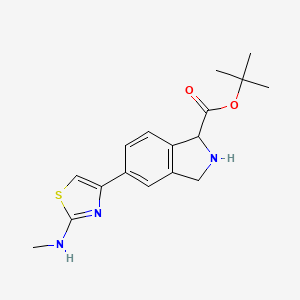
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
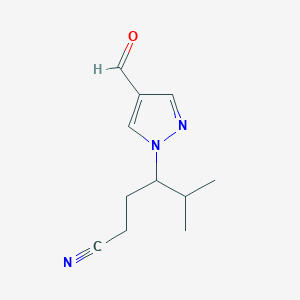
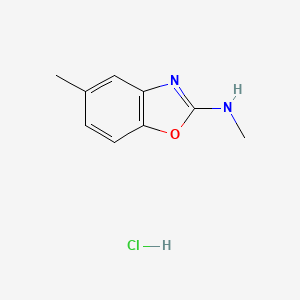
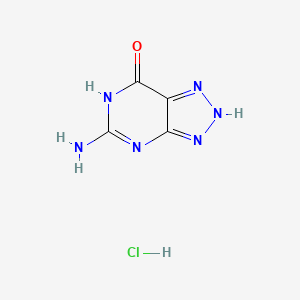
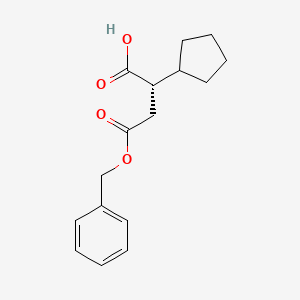
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
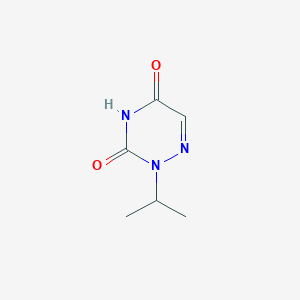

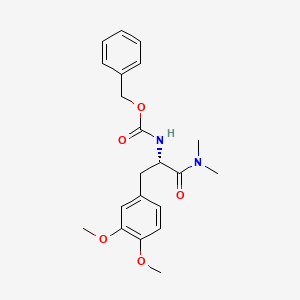
![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
